

Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling

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Compound of Interest

Compound Name: Z-D-His-OH

Cat. No.: B554514

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Introduction

Solution-phase peptide synthesis (SolPS) is a classical and versatile methodology for constructing peptides. Unlike solid-phase synthesis, all reactions occur in a homogenous solution, which allows for straightforward purification and scale-up of intermediates. N α -Cbz-D-histidine (**Z-D-His-OH**) is a critical building block in the synthesis of peptides containing the unnatural D-histidine enantiomer. The N-terminal benzyloxycarbonyl (Z or Cbz) group provides robust protection under various coupling conditions and is readily removed by catalytic hydrogenation.

A primary challenge when incorporating histidine derivatives into a peptide sequence is the high propensity for racemization at the α -carbon during the carboxyl group activation step.^{[1][2]} This phenomenon is primarily due to the imidazole side chain, where the π -nitrogen can act as an intramolecular base, facilitating the abstraction of the α -proton.^[3] These application notes provide detailed protocols and comparative data to guide researchers in effectively using **Z-D-His-OH** for solution-phase coupling while minimizing racemization and maximizing yield.

Properties of Z-D-His-OH

A clear understanding of the physicochemical properties of **Z-D-His-OH** is essential for designing successful coupling strategies.

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N α -Benzyloxycarbonyl-D-histidine | [4] |
| Synonyms | Z-D-His-OH, Cbz-D-histidine | [4][5][6] |
| CAS Number | 67424-93-5 | [4][5][7] |
| Molecular Formula | C ₁₄ H ₁₅ N ₃ O ₄ | [4][7] |
| Molecular Weight | 289.29 g/mol | [4][7] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 161-163°C | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Storage | 2-8°C, Sealed in a dry environment | [4] |

Core Challenge: Histidine Racemization

The racemization of histidine during peptide bond formation is a well-documented issue that can compromise the purity and biological activity of the final peptide.[2] Two primary mechanisms contribute to this side reaction:

- **Oxazolone Formation:** Strong activation of the carboxyl group can lead to the formation of a transient 5(4H)-oxazolone intermediate. The α -proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.[2][8]
- **Intramolecular Base Catalysis:** The imidazole ring of the histidine side chain can directly facilitate the abstraction of the α -proton from an activated intermediate, such as an O-acylisourea adduct formed during carbodiimide activation.[3]

Strategies to mitigate racemization are crucial and typically involve the careful selection of coupling reagents, additives, solvents, and bases.[8] Additives like 1-hydroxybenzotriazole

(HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to form active esters that are less prone to racemization than the initial activated species.^{[1][9]}

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for a successful and epimerization-free synthesis. The following table summarizes the performance and key considerations for common reagent classes used in solution-phase synthesis.

| Reagent Class | Examples | Racemization Risk | Key Advantages | Key Disadvantages |
|-----------------------|------------------------|--------------------------------------|--|---|
| Carbodiimides | DCC, DIC, EDC | Moderate to High (without additives) | Cost-effective, widely used. EDC and byproducts are water-soluble, simplifying workup. [9] | High risk of racemization without additives like HOBt or Oxyma. [9] DCC byproduct (DCU) is insoluble and requires filtration. [9] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | High coupling efficiency, less racemization than carbodiimides alone. [10] Byproducts are generally soluble. | BOP is toxic due to HMPA byproduct. Requires a tertiary base, which can itself promote racemization. [11] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Low | Very fast reaction times and high yields. [9] HATU is particularly effective with low epimerization. [9] COMU byproducts are water-soluble. [12] | Can cause guanidinylation of the free N-terminus if used in excess. [11] Requires a tertiary base. |
| Anhydrides | T3P® | Low | Generates water-soluble byproducts, considered a "green" reagent. | Requires a base. Newer and less documented than other classes. |

[13][14] Fast
reaction times.

Experimental Protocols

The following protocols provide detailed methodologies for coupling **Z-D-His-OH** to a C-terminally protected amino acid or peptide (H-AA-OR).

Note: Always work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of activated species.

Protocol 1: Coupling via Carbodiimide with HOBt Additive

This protocol uses Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

Materials:

- **Z-D-His-OH**
- Amino acid/peptide ester (H-AA-OR)
- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if H-AA-OR is a salt)
- Saturated aqueous NaHCO₃ solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- In a round-bottom flask, dissolve **Z-D-His-OH** (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
- If the amine component (H-AA-OR) is provided as a hydrochloride or TFA salt, add it to the solution along with one equivalent of a tertiary base like DIPEA or NMM to liberate the free amine.
- Cool the reaction mixture to 0°C in an ice bath.
- Add DIC (1.1 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
- Workup:
 - Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.
 - Dilute the filtrate with a larger volume of an organic solvent like Ethyl Acetate.
 - Wash the organic phase sequentially with 5% aqueous HCl (if DIPEA/NMM was used), saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
- Purification: Purify the crude product using flash column chromatography or preparative HPLC. For histidine-containing peptides, which can be hydrophilic, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA is often effective.
[\[15\]](#)[\[16\]](#)

Protocol 2: Coupling via Phosphonium Reagent (PyBOP)

This protocol utilizes (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a highly efficient coupling reagent.

Materials:

- **Z-D-His-OH**
- Amino acid/peptide ester (H-AA-OR)
- PyBOP
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Standard aqueous workup solutions (as in Protocol 1)

Procedure:

- In a round-bottom flask, dissolve **Z-D-His-OH** (1.0 eq.) and the amine component H-AA-OR (1.0 eq.) in anhydrous DMF.
- Add PyBOP (1.1 eq.) to the solution.
- Add DIPEA (2.0-2.5 eq.) to the reaction mixture and stir at room temperature. The base is critical for the reaction mechanism of onium salts.
- Stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.
- Workup:
 - Pour the reaction mixture into a large volume of cold water or 0.5 M HCl to precipitate the product.
 - Alternatively, dilute with Ethyl Acetate and perform aqueous washes as described in Protocol 1. The byproducts from PyBOP are generally water-soluble.
 - If a precipitate forms, collect it by filtration, wash with water and diethyl ether, and dry under vacuum.

- Purification: Purify the crude product as described in Protocol 1.

Visualized Workflows and Mechanisms

General Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the fundamental steps involved in synthesizing a dipeptide using protecting group chemistry in solution.

Caption: A flowchart illustrating the key stages of solution-phase peptide synthesis.

Mechanism of Carbodiimide Activation with HOBt

This diagram illustrates how carbodiimides activate a carboxylic acid and how HOBt intervenes to create a more stable, less racemization-prone active ester.

Caption: Reaction pathway for carbodiimide-mediated peptide coupling with HOBt.

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References

- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-D-HIS-OH price,buy Z-D-HIS-OH - chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. medchemexpress.com [medchemexpress.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
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